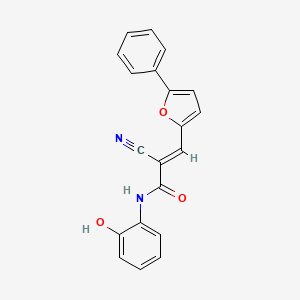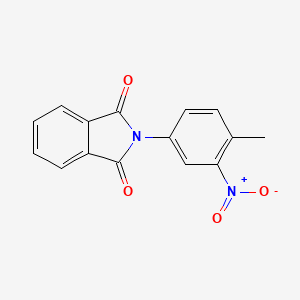![molecular formula C20H21N5O3 B5568929 N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5568929.png)
N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indazole is a heterocyclic aromatic organic compound. It’s a part of a family of nitrogen-containing heterocycles that has aroused great interest due to its wide variety of biological properties . Isoxazole is another organic compound forming part of the azole family. It is a five-membered ring containing an oxygen atom and a nitrogen atom .
Synthesis Analysis
The synthesis of indazole derivatives often involves the reaction of hydrazines with 1,2-diketones or α-haloketones . Isoxazole rings can be synthesized through the reaction of α-hydroxy ketones or α-acetoxyketones and hydroxylamine .Molecular Structure Analysis
Indazole contains a bicyclic structure, consisting of a benzene ring fused to a pyrazole ring . Isoxazole is a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom .Chemical Reactions Analysis
Indazole and its derivatives have been found to participate in a variety of chemical reactions, often leading to compounds with significant biological activity . Similarly, isoxazole and its derivatives are versatile intermediates in organic synthesis .Physical And Chemical Properties Analysis
Indazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of a specific indazole or isoxazole derivative would depend on its particular substituents.Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
Research on pharmacokinetics and metabolism is crucial for understanding how a compound is absorbed, distributed, metabolized, and excreted in the body. Studies on similar compounds have involved analyzing metabolites in biological samples (urine, blood, or tissue) to identify metabolic pathways and potential toxicities (Balani et al., 1995; Rutkowski et al., 2003). Such studies help in identifying the safety profile and therapeutic window of a compound.
Biological Effects and Mechanisms of Action
Understanding the biological effects and mechanisms of action is another critical area of research. This involves studying how the compound interacts with specific cellular targets, enzymes, or receptors and its effects on biological systems. For example, investigations into the effects of compounds on specific enzymes involved in disease pathways can provide insights into their therapeutic potential (Yuan et al., 2016).
Toxicology and Safety Studies
Toxicology and safety studies are essential to determine the adverse effects a compound might have on the body. This includes identifying any toxic metabolites that may be produced and assessing the compound's impact on various physiological systems. Such studies often involve both in vitro and in vivo methodologies to comprehensively evaluate safety profiles (Turteltaub et al., 1999).
Clinical Trials and Human Studies
For compounds with potential therapeutic applications, clinical trials and human studies are conducted to assess efficacy, safety, and tolerability in the intended patient population. This can involve pharmacokinetic studies to understand how the compound behaves in the human body, as well as efficacy trials to determine its therapeutic benefits (Schofield et al., 1999).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3,6-dimethyl-N-(1-methyl-4-propan-2-yloxyindazol-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-10(2)27-15-8-6-7-14-17(15)18(23-25(14)5)22-19(26)13-9-11(3)21-20-16(13)12(4)24-28-20/h6-10H,1-5H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHOCQREUJFIFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=NN(C4=C3C(=CC=C4)OC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-acetyl-3-thienyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5568860.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4'-(trifluoromethoxy)-3-biphenylcarboxamide hydrochloride](/img/structure/B5568868.png)
![1-{[(4-chlorophenyl)thio]acetyl}-4-methylpiperazine](/img/structure/B5568869.png)
![5-ethyl-7-{4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5568876.png)
![1-{3-[(1,3-benzoxazol-2-ylthio)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5568881.png)
![(4aS*,7aR*)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568882.png)
![2-methyl-N-{4-[(3-oxo-4-phenyl-1-piperazinyl)carbonyl]benzyl}propanamide](/img/structure/B5568889.png)

![1-ethyl-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5568894.png)
![N-[(5-ethylpyridin-2-yl)methyl]-N,4-dimethylpyrimidin-2-amine](/img/structure/B5568914.png)

![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5568943.png)
![methyl 2-[3-(acetylamino)phenyl]-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B5568947.png)
